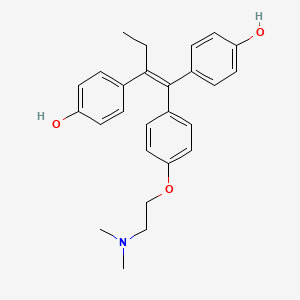
(E/Z)-4,4'-Dihydroxy Tamoxifen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E/Z)-4,4’-Dihydroxy Tamoxifen is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of estrogen receptor-positive breast cancer. This compound exists in two isomeric forms, E and Z, which differ in the spatial arrangement of their atoms around the double bond. Both isomers exhibit unique biological activities and are of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-4,4’-Dihydroxy Tamoxifen typically involves the hydroxylation of tamoxifen. One common method includes the use of a palladium-catalyzed hydroxylation reaction. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of (E/Z)-4,4’-Dihydroxy Tamoxifen follows similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity while minimizing the formation of side products. Techniques such as continuous flow chemistry and high-throughput screening are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(E/Z)-4,4’-Dihydroxy Tamoxifen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to tamoxifen or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of (E/Z)-4,4’-Dihydroxy Tamoxifen. These products are often studied for their unique biological activities and potential therapeutic applications .
Scientific Research Applications
(E/Z)-4,4’-Dihydroxy Tamoxifen has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of hydroxylation on the biological activity of tamoxifen derivatives.
Biology: The compound is employed in studies investigating the role of estrogen receptors in cellular processes.
Medicine: It is explored for its potential use in the treatment of various estrogen receptor-positive cancers.
Mechanism of Action
(E/Z)-4,4’-Dihydroxy Tamoxifen exerts its effects by binding to estrogen receptors, thereby modulating their activity. The compound can act as an agonist or antagonist depending on the tissue type. In breast tissue, it primarily acts as an antagonist, inhibiting the proliferation of estrogen receptor-positive cancer cells. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to the regulation of gene expression and cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: The parent compound, used widely in breast cancer treatment.
4-Hydroxytamoxifen: Another hydroxylated derivative with potent anti-estrogenic activity.
Endoxifen: A metabolite of tamox
Properties
CAS No. |
70822-67-2 |
|---|---|
Molecular Formula |
C26H29NO3 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-(4-hydroxyphenyl)but-1-en-2-yl]phenol |
InChI |
InChI=1S/C26H29NO3/c1-4-25(19-5-11-22(28)12-6-19)26(20-7-13-23(29)14-8-20)21-9-15-24(16-10-21)30-18-17-27(2)3/h5-16,28-29H,4,17-18H2,1-3H3/b26-25- |
InChI Key |
IDGYIEFKHBMNKS-QPLCGJKRSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)O |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















